

In-Depth Technical Guide: Cumyluron (CAS 99485-76-4)

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Compound of Interest

Compound Name: Cumyluron

Cat. No.: B167012

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Executive Summary

Cumyluron (CAS: 99485-76-4) is a selective urea-based herbicide and herbicide safener with significant applications in agriculture, particularly in turfgrass management and rice cultivation. [1] Its primary mode of action is the inhibition of acyl-acyl carrier protein (ACP) thioesterase (FAT), a critical enzyme in the plant's fatty acid biosynthesis pathway.[1][2] This inhibition disrupts lipid metabolism, leading to the suppression and control of various grass weeds, notably annual bluegrass (*Poa annua*).[1] Recent research has solidified FAT as the definitive site of action for **Cumyluron** and other related herbicides, opening avenues for novel weed management strategies and resistance control.[2] This guide provides a comprehensive overview of **Cumyluron**, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its study, and toxicological and environmental fate profiles.

Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	1-[(2-chlorophenyl)methyl]-3-(2-phenylpropan-2-yl)urea	[3]
CAS Number	99485-76-4	[1]
Molecular Formula	C ₁₇ H ₁₉ ClN ₂ O	[3]
Molecular Weight	302.80 g/mol	[3]
Physical State	White crystalline solid	[1]
Melting Point	~166 °C	[1]
Solubility	Low aqueous solubility	[3]
Volatility	Low	[3]

Research Applications and Mechanism of Action

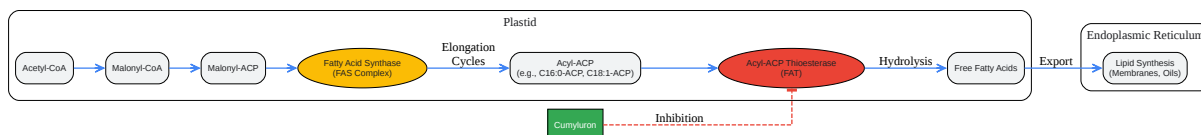
Cumyluron's primary research applications lie in the fields of agricultural science, weed management, and plant biochemistry. It is valued for its novel mode of action, which is crucial for managing herbicide resistance.[1]

Inhibition of Acyl-ACP Thioesterase (FAT)

The definitive molecular target of **Cumyluron** is the acyl-ACP thioesterase (FAT) enzyme.[2] FAT is essential for terminating the de novo fatty acid synthesis in plant plastids by hydrolyzing the thioester bond of acyl-ACPs, which allows for the release and transport of fatty acids to the endoplasmic reticulum for lipid assembly.[4][5] By inhibiting FAT, **Cumyluron** disrupts the production of vital lipids required for cell wall construction and energy storage, ultimately leading to weed growth suppression.[1]

Signaling Pathway: Fatty Acid Biosynthesis Inhibition

Cumyluron intervenes in the fatty acid biosynthesis pathway located in the plant's plastids. The simplified pathway and the point of inhibition are illustrated below.



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Figure 1: Cumyluron's inhibition of the plant fatty acid biosynthesis pathway.

Quantitative Data

In Vitro Enzyme Inhibition

Recent studies have quantified the inhibitory activity of **Cumyluron** and related herbicides against the FAT enzyme.

Compound	Target Enzyme	pIC ₅₀ (-log IC ₅₀ [M])	IC ₅₀ (nM)	Reference
Cumyluron	Acyl-ACP Thioesterase (FAT)	6.8	158	[4]
Cinmethylin	Acyl-ACP Thioesterase (FAT)	7.9	13	[4]
Methiozolin	Acyl-ACP Thioesterase (FAT)	7.7	20	[4]
Oxaziclomefone	Acyl-ACP Thioesterase (FAT)	6.4	398	[4]
Bromobutide	Acyl-ACP Thioesterase (FAT)	6.3	501	[4]
Methyldymron	Acyl-ACP Thioesterase (FAT)	5.8	1585	[4]
Tebutam	Acyl-ACP Thioesterase (FAT)	< 5.0	>10000	[4]

Herbicidal Efficacy

Field and greenhouse studies have demonstrated the effectiveness of **Cumyluron** in controlling annual bluegrass (*Poa annua*).

Weed Species	Application Rate (g ai/ha)	Efficacy	Study Conditions	Reference
Poa annua	8,600	~66% reduction in cover	2-year study on golf putting greens	[1]
Poa annua	8,600	Significant reduction in Area Under the Progress Curve (AUPC) for cover	2-year study, spring and fall applications	[6]

Experimental Protocols

Acyl-ACP Thioesterase (FAT) Inhibition Assay

This protocol is adapted from methodologies used to characterize FAT inhibitors.[\[2\]](#)[\[7\]](#)

Objective: To determine the in vitro inhibitory activity of **Cumyluron** on FAT enzyme.

Materials:

- Purified recombinant FAT enzyme
- $[1-^{14}\text{C}]$ acyl-ACP substrate (e.g., $[1-^{14}\text{C}]$ oleoyl-ACP)
- Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM DTT
- **Cumyluron** stock solution in DMSO
- Quenching Solution: 1 M acetic acid in 2-propanol
- Hexane (for extraction)
- Scintillation cocktail and liquid scintillation counter

Procedure:

- **Reaction Setup:** In a microcentrifuge tube, prepare a 100 μ L reaction mixture containing assay buffer, 50–2500 Bq of [1- 14 C] acyl-ACP substrate, and varying concentrations of **Cumyluron** (or DMSO for control).
- **Enzyme Addition:** Initiate the reaction by adding 0.025–1.0 ng of purified FAT enzyme.
- **Incubation:** Incubate the reaction at room temperature for 5-10 minutes, ensuring the time is within the linear range of the reaction.
- **Quenching:** Stop the reaction by adding 250 μ L of the quenching solution.
- **Extraction:** Extract the hydrolyzed [1- 14 C] free fatty acids by adding 300 μ L of hexane, vortexing, and centrifuging to separate the phases. Repeat the extraction and pool the organic (hexane) phases.
- **Quantification:** Add the hexane extract to a scintillation vial with a suitable scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- **Data Analysis:** Calculate the percentage of inhibition for each **Cumyluron** concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Fluorescence-Based Thermal Shift Assay (TSA)

TSA is used to confirm the binding of a ligand to a protein by measuring changes in the protein's thermal stability.[\[2\]](#)[\[4\]](#)

Objective: To confirm the direct binding of **Cumyluron** to the FAT enzyme.

Materials:

- Purified FAT enzyme (e.g., 2.5 μ M final concentration)
- Assay Buffer: 150 mM NaCl, 100 mM HEPES (pH 7.5)
- SYPRO Orange fluorescent dye (e.g., 4x final concentration)
- **Cumyluron** stock solution in DMSO

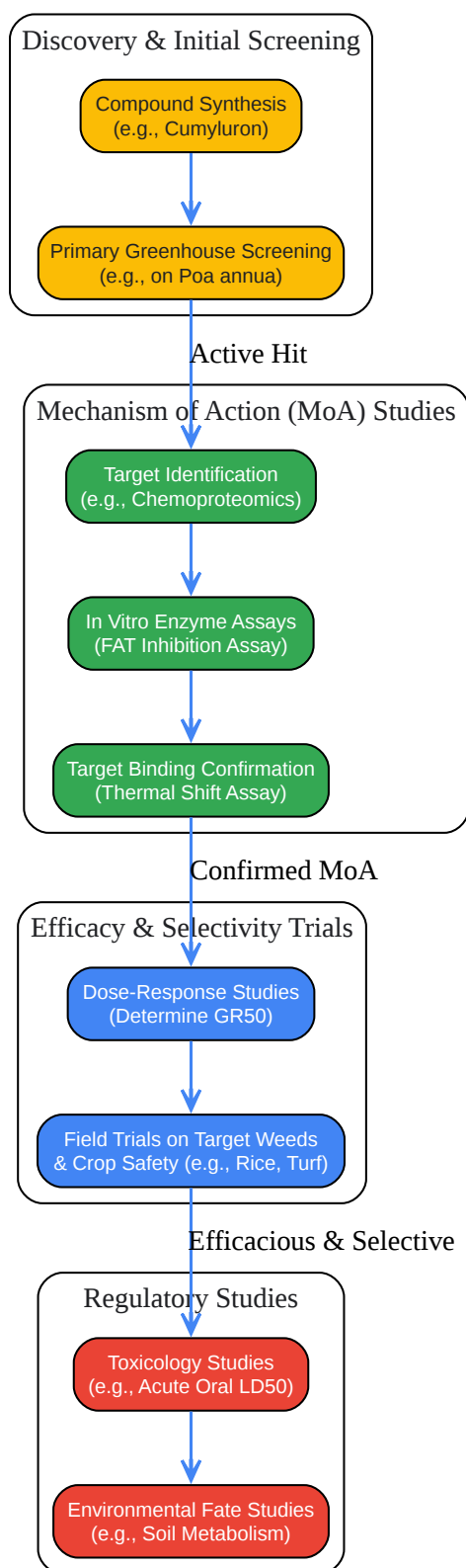
- Real-Time PCR instrument with melt curve capability

Procedure:

- **Reaction Preparation:** In a 96-well PCR plate, prepare 20 μ L reaction mixtures containing the assay buffer, purified FAT enzyme, SYPRO Orange dye, and either **Cumyluron** (at a concentration significantly higher than the enzyme, e.g., 40-fold molar excess) or DMSO (for control).
- **Incubation:** Incubate the plate at 25 °C for 10 minutes to allow for binding.
- **Thermal Denaturation:** Heat the plate in the real-time PCR instrument from 25 °C to 95 °C at a rate of 1 °C/min.
- **Fluorescence Monitoring:** Record the fluorescence intensity of the SYPRO Orange dye at each temperature increment.
- **Data Analysis:** Plot fluorescence intensity versus temperature to generate a melt curve. The melting temperature (T_m) is the midpoint of the transition. Calculate the first derivative of the curve; the peak of the derivative corresponds to the T_m . A positive shift in T_m in the presence of **Cumyluron** compared to the control indicates ligand binding and protein stabilization.

Experimental Workflow for Herbicide Evaluation

The following diagram illustrates a typical workflow for evaluating a novel herbicide like **Cumyluron**.



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Figure 2: General experimental workflow for herbicide research and development.

Toxicological and Environmental Profile

Mammalian Toxicity

Cumyluron is classified as having moderate acute toxicity in mammals. Toxicological assessments are crucial for determining its safety profile for human health and are typically conducted following standardized guidelines.

Study Type	Guideline	Finding	Reference
Acute Oral Toxicity (Rat)	OECD 423 / EPA OPPTS 870.1100	LD ₅₀ > 5000 mg/kg	[8]
Carcinogenicity	EPA Assessment	Suggestive Evidence of Carcinogenic Potential	[3]

Protocol Outline: Acute Oral Toxicity (OECD 423)

- Test Animals: Healthy, young adult rats (e.g., Wistar strain), fasted prior to dosing.
- Dose Administration: A single dose of **Cumyluron** (e.g., 2000 or 5000 mg/kg body weight) is administered by oral gavage. A vehicle like corn oil may be used.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
- Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.
- Endpoint: The LD₅₀ value is determined, which is the statistical estimation of the dose that would be lethal to 50% of the test population.

Environmental Fate

Understanding the behavior of **Cumyluron** in the environment is critical for assessing ecological risk. Key studies focus on its persistence and mobility in soil and water.

Study Type	Guideline	Finding
Aerobic Soil Metabolism	OECD 307	Moderately persistent
Adsorption/Desorption (Soil)	OECD 106	Low to moderate mobility

Protocol Outline: Aerobic and Anaerobic Transformation in Soil (OECD 307)

- **Test System:** Soil samples are treated with ^{14}C -labeled **Cumyluron** and incubated in the dark under controlled aerobic or anaerobic conditions at a constant temperature (e.g., 20°C) for up to 120 days.
- **Sampling:** At specified intervals, soil samples are collected and analyzed.
- **Analysis:** The parent compound and its transformation products are extracted and quantified using techniques like HPLC with radiodetection and LC-MS/MS. Volatile products (e.g., $^{14}\text{CO}_2$) are trapped and measured.
- **Data Evaluation:** The rate of degradation (e.g., DT_{50} - time for 50% dissipation) of **Cumyluron** and the formation and decline of major metabolites are determined to establish its persistence and degradation pathway in soil.

Conclusion

Cumyluron is a well-characterized herbicide whose efficacy is rooted in the specific inhibition of the acyl-ACP thioesterase (FAT) enzyme in plants. This mode of action distinguishes it from many other commercial herbicides and makes it a valuable tool for weed resistance management. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers and scientists in the agricultural sector to further investigate its properties, develop new applications, and assess its environmental and toxicological impact. Continued research into FAT inhibitors like **Cumyluron** holds promise for the development of next-generation, selective, and sustainable weed control solutions.

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